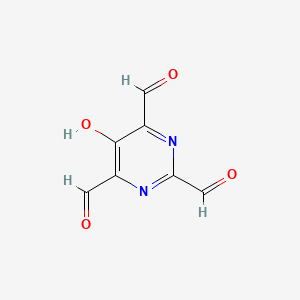
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is a heterocyclic compound with the molecular formula C7H4N2O4 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of pyrimidine derivatives under controlled conditions. The reaction often employs reagents such as formic acid and formaldehyde in the presence of catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted pyrimidines, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
5-Hydroxypyrimidine-2,4,6-tricarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in nucleotide synthesis, leading to potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
5-Hydroxypyrimidine Derivatives: Such as 2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine, which have shown anticancer properties.
Uniqueness: 5-Hydroxypyrimidine-2,4,6-tricarbaldehyde is unique due to its three aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities .
Eigenschaften
Molekularformel |
C7H4N2O4 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
5-hydroxypyrimidine-2,4,6-tricarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-1-4-7(13)5(2-11)9-6(3-12)8-4/h1-3,13H |
InChI-Schlüssel |
VSTFHXQKFOTQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(C(=NC(=N1)C=O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)






![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)


![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

